Product packaging for SLUPP-417(Cat. No.:)

SLUPP-417

Cat. No.: B1193496
M. Wt: 333.435
InChI Key: CXKARUGMFISLBH-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLUPP-417 is a novel, synthetic small molecule efflux pump inhibitor (EPI) with significant potential to combat multidrug-resistant bacterial pathogens . Its primary research value lies in its ability to potentiate the activity of existing antibiotics, such as novobiocin and erythromycin, in Escherichia coli by reversing intrinsic resistance mechanisms . The compound exerts its effect by specifically interacting with the membrane fusion protein AcrA, a critical component of the AcrAB-TolC efflux pump system in E. coli . This tripartite pump is a major contributor to multidrug resistance in Gram-negative bacteria, as it actively exports a broad range of antibiotics out of the cell, preventing intracellular accumulation to effective levels. By inhibiting AcrA, this compound disrupts the function of this efflux pump, leading to increased intracellular concentrations of co-administered antibiotics and restoring their efficacy . Research into compounds like this compound is critical in the global effort to address the antimicrobial resistance crisis, offering a promising adjuvant strategy to rejuvenate the use of antibiotics that have been rendered ineffective . The molecular formula for this compound is C21H23N3O . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. REFERENCES: Haynes, K. M., et al. (2017). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli . Journal of Medicinal Chemistry , 60(14), 6205-6219 .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.435

IUPAC Name

(E)-N-(4-(4,5-Dihydro-1H-imidazol -2-yl)phenyl)-3-(4-isopropylphenyl)acrylamide

InChI

InChI=1S/C21H23N3O/c1-15(2)17-6-3-16(4-7-17)5-12-20(25)24-19-10-8-18(9-11-19)21-22-13-14-23-21/h3-12,15H,13-14H2,1-2H3,(H,22,23)(H,24,25)/b12-5+

InChI Key

CXKARUGMFISLBH-LFYBBSHMSA-N

SMILES

O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=C(C(C)C)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SLUPP-417;  SLUPP 417;  SLUPP417; 

Origin of Product

United States

Discovery and Early Development of Slupp 417

Identification through Combined Experimental and In Silico Virtual Screening Methodologies

SLUPP-417 was identified through a synergistic approach that paired experimental screening with in silico virtual screening methodologies. acs.orgnih.govosti.govnih.govscience.govpreprints.orgresearchgate.netpreprints.orgscience.gov This dual strategy was aimed at discovering novel efflux pump inhibitors (EPIs) that could counteract the antibiotic resistance mechanisms of Escherichia coli. acs.orgnih.govosti.gov The primary target for these screening efforts was the membrane fusion protein AcrA, an essential component of the AcrAB-TolC efflux pump, which actively expels antibiotics from the bacterial cell. acs.orgnih.govosti.gov The overarching goal of this research was to identify compounds capable of potentiating the efficacy of existing antibiotics. acs.orgnih.govosti.govnih.gov

Derivation and Initial Optimization from Precursor Compounds (e.g., NSC 60339)

The development of this compound began with the precursor compound NSC 60339. acs.orgosti.govnih.gov Through a process of initial optimization and detailed structure-activity relationship (SAR) studies, researchers systematically modified the chemical structure of NSC 60339 to enhance its desired properties. acs.orgosti.gov The optimization process was specifically focused on improving the compound's ability to penetrate the outer membrane of the bacteria and to inhibit the efflux pump mechanism more effectively. acs.orgnih.gov

Analog Identification and Selection Process

The focused optimization of NSC 60339 led to the identification of a series of analogs, including this compound and another notable compound, SLUPP-225. acs.orgosti.govnih.govpreprints.orgpreprints.orgscience.gov These newly synthesized compounds exhibited promising characteristics as potential EPIs. acs.orgosti.govnih.gov The selection of this compound and other analogs was based on their demonstrated ability to inhibit the efflux of antibiotics and to potentiate the antibacterial activity of drugs such as novobiocin (B609625) and erythromycin (B1671065) in E. coli. acs.orgosti.govnih.gov

The table below summarizes the key compounds involved in the discovery and development of this compound.

Compound NameRole
This compoundLead compound, efflux pump inhibitor
NSC 60339Precursor compound
SLUPP-225Analog of NSC 60339
NovobiocinAntibiotic used in potentiation assays
ErythromycinAntibiotic used in potentiation assays

Compound Information

Molecular Mechanism of Action of Slupp 417

Target Identification: The AcrAB-TolC Efflux Pump System in Gram-Negative Bacteria

The AcrAB-TolC efflux pump is a well-characterized tripartite RND efflux system found ubiquitously in many Gram-negative bacteria, including clinically significant pathogens like Escherichia coli and Pseudomonas aeruginosa. wikipedia.orgfishersci.co.ukrsc.orgnih.govuni.lunih.gov This complex is a major contributor to intrinsic and acquired multidrug resistance by actively extruding a wide array of structurally diverse antimicrobial compounds, such as fluoroquinolones, β-lactams, tetracyclines, and chloramphenicol, from the bacterial periplasm into the extracellular environment. fishersci.co.ukrsc.orgnih.govuni.lunih.gov

The AcrAB-TolC system comprises three essential components:

AcrB : An inner membrane transporter (IMP) belonging to the RND superfamily, responsible for substrate recognition and translocation, powered by the proton motive force. nih.govnih.govphytojournal.com

AcrA : A periplasmic membrane fusion protein (MFP) that acts as an adaptor, physically connecting the inner membrane-bound AcrB to the outer membrane channel TolC. rsc.orgnih.govnih.govphytojournal.commims.cominvivochem.cn

TolC : An outer membrane channel (OMF) that forms a conduit through which substrates are expelled from the cell. wikipedia.orgrsc.orgnih.govphytojournal.com

The coordinated action of these three proteins forms a continuous drug efflux pathway across the bacterial cell envelope, making the AcrAB-TolC system a critical target for antimicrobial intervention. fishersci.co.ukuni.lunih.gov

Specific Interaction with the AcrA Membrane Fusion Protein Component

Unlike many other efflux pump inhibitors that primarily target the inner membrane transporter AcrB, SLUPP-417 exhibits a specific and crucial interaction with the AcrA membrane fusion protein. mcmaster.cauni.lunih.gov AcrA, a periplasmic lipoprotein, is anchored to the inner membrane and plays a pivotal role in linking AcrB and TolC to form the functional tripartite efflux complex. rsc.orgmims.cominvivochem.cnresearchgate.netmdpi.comwikidata.org

Research findings indicate that this compound's binding to AcrA induces structural changes in the protein in vivo, which are critical for its inhibitory activity. AcrA itself is a modular protein composed of several domains (α-helical hairpin, lipoyl, αβ-barrel, and membrane proximal domains), and its conformational dynamics are essential for coupling the transport processes across the inner and outer membranes. invivochem.cnresearchgate.net this compound's interaction with AcrA suggests an allosteric mechanism that interferes with these critical conformational changes or protein-protein interactions necessary for the pump's operation.

Disruption of Efflux Pump Complex Assembly and Function

By binding to AcrA, this compound is hypothesized to interfere with the AcrB- and TolC-driven hexamerization of AcrA, which is required for the functional assembly of the complex. This interference can prevent the formation or disrupt the integrity of the trans-periplasmic drug tunnel, thereby inhibiting the efflux of substrates. This mechanism differs from inhibitors that directly block the substrate-binding pocket of AcrB or dissipate the proton motive force. The disruption of complex assembly or stabilization of non-functional conformations effectively traps antibiotics within the bacterial cell, restoring their therapeutic concentrations.

Role of Outer Membrane Permeation in this compound Activity

Gram-negative bacteria possess a formidable dual-barrier system against antibiotics, comprising both the outer membrane (OM) and active efflux pumps. For an efflux pump inhibitor to be effective, it must first successfully traverse the outer membrane to reach its periplasmic or inner membrane target.

Comparative Mechanistic Analysis with Other Efflux Pump Inhibitor Classes

The mechanistic action of this compound, centered on its interaction with AcrA, distinguishes it from several other well-studied efflux pump inhibitors that primarily target the AcrB inner membrane transporter. Historically, efforts to identify EPIs have largely focused on AcrB, with compounds like MBX2319, D13-9001, and phenylalanine-arginine β-naphthylamide (PAβN) being prominent examples. nih.govuni.lu

AcrB-targeting inhibitors : Many AcrB-targeting EPIs, such as MBX2319, are believed to bind to the substrate-binding pocket of AcrB, stabilizing the transporter in a conformation that prevents its functional rotation and substrate efflux.

AcrA-targeting inhibitors (e.g., this compound) : this compound represents a class of EPIs that target the membrane fusion protein AcrA. This strategy offers an alternative pathway to inhibit the pump's function by interfering with its assembly and the critical communication between AcrB and TolC. uni.lu This approach can disrupt the integrity of the entire trans-envelope complex.

Dual-mechanism inhibitors : Some EPIs, like PAβN, have been shown to possess a dual mechanism, not only inhibiting efflux but also increasing the permeability of the outer membrane. nih.gov this compound also exhibits this beneficial property of outer membrane permeation, which enhances its ability to reach its target and potentiate antibiotics.

The targeting of AcrA by this compound expands the mechanistic diversity of EPIs and provides a promising avenue for overcoming efflux-mediated resistance, particularly when combined with existing antibiotics.

Detailed Research Findings: Potentiation of Antibiotic Activity by this compound

This compound has been shown to potentiate the activity of several antibiotics against E. coli cells. Specifically, it demonstrates the ability to enhance the effectiveness of novobiocin (B609625) and erythromycin (B1671065). This potentiation is a direct consequence of its efflux inhibitory activity and its capacity to penetrate the bacterial outer membrane, allowing the antibiotics to accumulate to higher intracellular concentrations.

AntibioticEffect of this compoundMechanism of Potentiation
NovobiocinPotentiation of activityInhibition of AcrAB-TolC efflux, allowing increased intracellular concentration of novobiocin.
ErythromycinPotentiation of activityInhibition of AcrAB-TolC efflux, allowing increased intracellular concentration of erythromycin.

This table illustrates the observed synergistic effects of this compound when co-administered with these antibiotics, highlighting its potential as an adjuvant in combination therapies to re-sensitize resistant Gram-negative bacteria.

Structure Activity Relationship Sar Studies of Slupp 417 Analogues

Systematic Structural Modifications and Their Influence on Efflux Inhibition

Initial optimization efforts centered around the NSC 60339 scaffold, leading to the synthesis of several analogues, including SLUPP-417. These modifications were designed to explore how changes in different parts of the molecule affect its ability to inhibit efflux and potentiate antibiotic activity. The core of this research involved creating variations in the peripheral chemical groups of the parent structure and assessing the impact of these changes on the potentiation of antibiotics like novobiocin (B609625) and erythromycin (B1671065). nih.gov

The systematic modifications of the initial hit compound, NSC 60339, which ultimately led to the identification of this compound, involved alterations at several key positions of the molecular scaffold. Researchers synthesized a series of analogues to probe the effects of different substituents on the potentiation of novobiocin activity in E. coli. The following table summarizes the key structural changes and their corresponding impact on efflux inhibition, as indicated by the potentiation of novobiocin.

CompoundR1 GroupR2 GroupR3 GroupNovobiocin Potentiation (Fold Increase in Activity)
NSC 60339 (1) HHHBaseline
17h (SLUPP-225) ClHCH3>16
17o (this compound) ClClH>16
17a HHCH38
17b FHCH38
17c BrHCH38
17d IHCH34
17e OCH3HCH38
17f CF3HCH34
17g NO2HCH34
17i HClCH38
17j HBrCH38
17k HICH34
17l HOCH3CH38
17m HCF3CH34
17n HNO2CH34

This data is derived from the findings of the study that identified this compound and its analogues as potent efflux pump inhibitors. nih.gov

Identification of Key Structural Determinants for Potentiation Activity

Through the analysis of various analogues, several key structural determinants for potentiation activity were identified. The presence and position of specific functional groups on the aromatic rings of the core structure were found to be critical for the compound's ability to inhibit the AcrAB-TolC efflux pump.

One of the most significant findings was the importance of halogen substituents, particularly chlorine, on the phenyl rings. The disubstituted analogue, this compound, which features chlorine atoms at specific positions, demonstrated superior potentiation of both novobiocin and erythromycin compared to the parent compound and many other analogues. nih.gov This suggests that the electronic properties and the size of these substituents play a crucial role in the interaction with the AcrA protein, a key component of the efflux pump. nih.gov

Elucidation of Specific Chemical Group Contributions to Inhibitory Efficacy

The SAR studies provided valuable insights into the contributions of specific chemical groups to the inhibitory efficacy of this compound and its analogues. The data revealed that the introduction of electron-withdrawing groups on the phenyl rings generally enhanced the potentiation activity.

For instance, the addition of a single chlorine atom, as seen in SLUPP-225, resulted in a significant increase in novobiocin potentiation. nih.gov The subsequent addition of a second chlorine atom, as in this compound, maintained this high level of activity, highlighting the favorable contribution of these halogen atoms. nih.gov In contrast, the introduction of bulky groups like iodine or certain other electron-withdrawing groups such as nitro and trifluoromethyl groups at the same positions did not yield a similar enhancement, and in some cases, led to a decrease in activity. This indicates that a balance of steric and electronic properties is essential for optimal inhibitory efficacy.

The research underscores that the specific placement of these chemical groups is as important as their presence. The pattern of substitution on the aromatic rings of this compound appears to be a key factor in its potent activity as an efflux pump inhibitor, allowing for effective interaction with the AcrA protein and subsequent disruption of the efflux process. nih.gov

Preclinical Biological Activity of Slupp 417

In Vitro Efficacy in Bacterial Efflux Inhibition Models (e.g., Escherichia coli)

The primary target of SLUPP-417 is the AcrAB-TolC efflux pump, a major contributor to intrinsic and acquired multidrug resistance in E. coli and other Gram-negative pathogens. nih.govtennessee.edu This tripartite system spans the bacterial inner and outer membranes and actively transports a wide range of antibiotics out of the cell, preventing them from reaching their intracellular targets. mdpi.com Unlike many efflux pump inhibitors that target the inner membrane transporter AcrB, this compound was developed to interact with the periplasmic adaptor protein AcrA. tennessee.edu

By binding to AcrA, this compound is thought to disrupt the proper assembly or function of the entire efflux complex, thereby inhibiting its ability to expel substrates. tennessee.edu In vitro studies have confirmed that this compound demonstrates favorable properties as an EPI in E. coli, including the ability to penetrate the outer membrane and exhibit improved efflux inhibition compared to its parent compound. nih.gov

Table 1: In Vitro Efflux Inhibition Profile of this compound in Escherichia coli
Assay TypeTargetModel OrganismObserved Outcome
Efflux Inhibition Assay (e.g., Ethidium Bromide Efflux)AcrAB-TolC Efflux PumpEscherichia coliQualitative reports indicate improved efflux inhibition relative to parent compounds. Specific quantitative data is not available in the cited sources. nih.gov
Binding Assay (e.g., Biolayer Interferometry)AcrA ProteinN/A (In vitro protein)Demonstrated binding to both full-length and truncated AcrA. nih.gov

Antibiotic Potentiation Studies with Conventional Antimicrobials (e.g., Novobiocin (B609625), Erythromycin)

A key function of an effective EPI is to restore the activity of antibiotics that are normally rendered ineffective by efflux pumps. Studies have shown that this compound can potentiate, or enhance the efficacy of, conventional antibiotics like novobiocin and erythromycin (B1671065) against E. coli. nih.gov Both novobiocin and erythromycin are known substrates of the AcrAB-TolC pump, and their activity against Gram-negative bacteria is consequently limited. nih.govresearchgate.netnih.gov

In the presence of this compound, the Minimum Inhibitory Concentration (MIC) of these antibiotics is expected to decrease, indicating that a lower concentration of the antibiotic is required to inhibit bacterial growth. This potentiation effect is a direct result of the inhibition of the AcrAB-TolC pump, which allows the antibiotics to remain inside the bacterial cell at a concentration high enough to exert their therapeutic effect. nih.govnih.gov Reports indicate that this compound potentiates novobiocin and erythromycin more effectively than the first-generation compound SLUPP-258. nih.gov

Table 2: Potentiation of Antibiotic Activity by this compound against Escherichia coli
AntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction in MIC
NovobiocinData not available in cited sourcesData not available in cited sourcesQualitative reports confirm a reduction in MIC. nih.gov
ErythromycinData not available in cited sourcesData not available in cited sourcesQualitative reports confirm a reduction in MIC. nih.gov

Assessment of Enhanced Intracellular Antibiotic Accumulation in Bacterial Cells

The potentiation of antibiotic activity by this compound is directly linked to its ability to increase the intracellular concentration of the antibiotic. researchgate.net By inhibiting the AcrAB-TolC efflux pump, this compound effectively traps antibiotic molecules inside the bacterial cell. mdpi.com This enhanced accumulation allows the drugs to reach and bind to their respective molecular targets, such as ribosomes (for erythromycin) or DNA gyrase (for novobiocin), leading to the inhibition of bacterial growth or cell death. nih.govnih.gov

The efficacy of an EPI in this regard is often assessed using fluorescent probes, like ethidium bromide, which are also substrates of efflux pumps. mdpi.com Inhibition of efflux leads to a measurable increase in intracellular fluorescence. While specific studies quantifying the intracellular accumulation of novobiocin or erythromycin in the presence of this compound are not detailed in the available literature, the observed potentiation of these antibiotics strongly implies that this compound successfully enhances their intracellular accumulation. nih.govresearchgate.net

Investigations into Resistance Reversal Potential

The overexpression of efflux pumps is a significant mechanism through which bacteria develop multidrug resistance (MDR). nih.gov Efflux pump inhibitors like this compound represent a promising strategy for reversing this form of resistance, effectively re-sensitizing resistant bacteria to existing antibiotics. frontiersin.orgresearchgate.net By blocking the efflux pathway, this compound can restore the susceptibility of bacterial strains that have become resistant due to the upregulation of the AcrAB-TolC pump. frontiersin.orgelifesciences.org

The potential for resistance reversal is a critical aspect of the preclinical evaluation of any EPI. The ability of this compound to potentiate antibiotics that are substrates of AcrAB-TolC suggests a strong potential for reversing clinically relevant resistance phenotypes in E. coli and other pathogens where this pump is a key driver of resistance. nih.govresearchgate.net

Compound Reference Table

Table 3: List of Compounds Mentioned
Compound Name
This compound
SLUPP-258
Novobiocin
Erythromycin
Ethidium Bromide

Advanced Characterization and Analytical Methodologies for Slupp 417 Research

Spectroscopic Approaches for Comprehensive Structural Elucidation

The foundational step in characterizing a novel compound like SLUPP-417 is the unambiguous determination of its chemical structure. Spectroscopic methods are indispensable tools in this process, providing detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. nih.govnih.gov It provides insight into the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY experiments), a complete picture of the molecular scaffold can be assembled. For a compound like this compound, a suite of NMR experiments would be conducted to map out its precise atomic framework.

Mass Spectrometry (MS) is another critical tool, used to determine the compound's exact molecular weight and elemental composition. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is crucial for confirming the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces to deduce its structural components and connectivity. researchgate.netresearchgate.net

The integration of various spectroscopic techniques provides a powerful and synergistic approach to structural analysis. nih.gov

Illustrative Data for this compound Structural Elucidation Please note: The following table contains hypothetical data for illustrative purposes, demonstrating how spectroscopic results for a compound like this compound would be presented.

TechniqueParameterHypothetical Observation for this compound
¹H NMRChemical Shifts (δ)Multiple signals in aromatic (7.0-8.5 ppm) and aliphatic (1.0-4.5 ppm) regions.
¹³C NMRChemical Shifts (δ)Signals corresponding to carbonyls (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons (10-60 ppm).
HRMS (ESI+)[M+H]⁺ (m/z)Observed: 418.1234; Calculated for C₂₂H₂₀N₅O₃⁺: 418.1248
FTIRKey Absorptions (cm⁻¹)~3300 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch).

Chromatographic Techniques for Purity Assessment and Research Applications

Ensuring the purity of a compound is critical for the reliability and reproducibility of any subsequent biological or chemical studies. Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A stability-indicating HPLC method would be developed for this compound, capable of separating the active pharmaceutical ingredient from any potential impurities, degradants, or synthetic byproducts. nih.gov The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. The peak purity can be further assessed using a photodiode array (PDA) detector, which scans across a range of wavelengths to detect any co-eluting impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. researchgate.netnih.gov This hyphenated technique is invaluable for identifying and quantifying impurities, even at very low levels. For this compound research, LC-MS would be used in drug metabolism studies to identify metabolites in biological matrices like plasma or urine. springernature.com

Illustrative HPLC Purity Analysis for this compound Please note: The following table contains hypothetical data for illustrative purposes.

Peak IdentityRetention Time (min)Area (%)Purity AnglePurity Threshold
Impurity A4.70.080.9871.254
This compound8.299.850.2150.311
Impurity B11.50.071.0121.345

Advanced Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)

Understanding how a compound interacts with its biological target is fundamental to drug discovery. Advanced biophysical techniques provide quantitative data on these interactions in real-time and without the need for labels.

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying the binding kinetics and affinity of a small molecule (the analyte, such as this compound) to a larger biomolecule (the ligand, typically a protein) that is immobilized on a sensor surface. youtube.comnih.gov SPR measures changes in the refractive index at the surface as the analyte flows over it, allowing for the real-time monitoring of association and dissociation phases. nih.gov From these sensorgrams, key kinetic parameters like the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined, providing a detailed profile of the binding interaction. youtube.comnih.gov

Illustrative SPR Kinetic Data for this compound Binding to Target Protein X Please note: The following table contains hypothetical data for illustrative purposes.

Analyteka (1/Ms)kd (1/s)KD (nM)
This compound2.5 x 10⁵5.0 x 10⁻⁴2.0

Fluorimetric Methods for Intracellular Drug Accumulation and Efflux Kinetics Assessment

To be effective, a drug must often reach and maintain a sufficient concentration at its site of action within the cell. Fluorimetric methods are highly sensitive techniques used to study the dynamics of drug accumulation and efflux in living cells.

These assays often involve using either the intrinsic fluorescence of the drug, if it possesses suitable properties, or a fluorescently labeled analog. By incubating cells with the fluorescent compound, the rate of its uptake can be measured over time using techniques like fluorescence microscopy or flow cytometry. Conversely, after loading the cells, they can be placed in a drug-free medium to monitor the rate of efflux, which is often mediated by transporter proteins. These kinetic studies are crucial for understanding a compound's cellular pharmacokinetics and its susceptibility to drug resistance mechanisms.

Computational and Theoretical Studies on Slupp 417 and Efflux Pump Inhibition

Molecular Docking Simulations for Ligand-Target Binding Site Elucidation

Molecular docking simulations have played a pivotal role in elucidating the binding site of SLUPP-417 and other potential efflux pump inhibitors. These computational calculations were employed to assist in the optimization of compounds, leading to the identification of this compound as a promising EPI microbiologyresearch.orgresearchgate.netnih.gov.

Specifically, in silico virtual screening, a technique that uses computational methods to screen large libraries of compounds, was utilized to identify inhibitors targeting the AcrA protein preprints.orgmdpi.com. This process predicted that this compound binds to AcrA, a crucial membrane fusion protein of the AcrAB-TolC efflux pump system vulcanchem.comtennessee.edu. Tools such as AutoDock VinaMPI were employed to predict how ligands, including this compound, would bind to the target protein, providing insights into their potential interaction modes and affinities tennessee.edu. The aim of molecular docking is to predict the experimental binding modes and affinities of small molecules within the binding site of specific receptor targets researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Beyond static docking, molecular dynamics (MD) simulations have been critical for understanding the dynamic behavior of this compound in complex with its target. MD simulations were performed to assist in the optimization of compounds, including this compound, by providing insights into their conformational analysis and interaction dynamics microbiologyresearch.orgresearchgate.netnih.gov.

These simulations allow researchers to observe the movement of atoms and molecules over time, providing a more realistic representation of molecular interactions compared to static docking models researchgate.netmdpi.comrsc.org. For instance, MD simulations were utilized to extract various conformations from homology models of AcrA, which could then be used in subsequent docking studies to account for protein flexibility tennessee.edu. This approach helps in exploring the conformational space of the drug target and generating an ensemble of receptor conformations, which can significantly increase the success rate of identifying active modulators researchgate.net.

In Silico Prediction of Outer Membrane Permeability

A crucial characteristic of an effective efflux pump inhibitor targeting Gram-negative bacteria is its ability to traverse the outer membrane, which acts as a significant permeability barrier vulcanchem.combristol.ac.ukplos.org. This compound has demonstrated favorable properties, including its capability to penetrate the outer membrane of E. coli cells vulcanchem.comnih.govpreprints.orgosti.govmdpi.com.

In silico prediction methods have been instrumental in assessing and optimizing this property. Physico-chemical rules related to outer membrane permeability were applied to filter and select compounds from large chemical databases, such as ZINC15, for further investigation microbiologyresearch.orgnih.govunica.it. This computational filtering step is vital for identifying compounds with the necessary permeation characteristics to reach their intracellular targets and effectively inhibit efflux mechanisms vulcanchem.comtennessee.edubristol.ac.uk.

Structure-Guided Optimization Strategies

The identification and refinement of this compound involved robust structure-guided optimization strategies. This compound was identified through initial optimization efforts and detailed structure-activity relationships (SAR) studies around a previously described hit compound, NSC 60339 (compound 1) nih.govosti.govresearchgate.net. This iterative process of chemical modification guided by structural insights is fundamental to drug discovery.

Computational techniques such as structure-based virtual screening and molecular docking are established methods for hit identification and lead optimization in pharmaceutical research researchgate.net. These strategies aim to predict binding modes and affinities, thereby guiding the synthesis of improved compounds. Structure-guided optimization is considered an effective technique to enhance the efficacy of compounds and reduce potential off-target effects, leading to more potent and selective efflux pump inhibitors mdpi.com.

Protein Homology and Mechanistic Insights from Computational Models

Computational models have provided significant mechanistic insights into how this compound functions and the underlying protein interactions. This compound specifically interacts with the membrane fusion protein AcrA, which is a critical component of the tripartite AcrAB-TolC efflux pump in Escherichia coli vulcanchem.comnih.govosti.govmdpi.comtennessee.edu. This tripartite system, composed of AcrB (an inner membrane transporter), AcrA (a membrane fusion protein), and TolC (an outer membrane channel), spans the entire periplasm to expel drugs from the cell vulcanchem.comtennessee.edumicrobiologyresearch.orgnih.govunica.it.

Protein homology, defined as shared ancestry in the evolutionary history of proteins, is often inferred from sequence similarity and is crucial for understanding protein function and relationships wikipedia.orguniprot.orgnih.govnih.gov. In the context of this compound, homology models of AcrA were utilized to identify new inhibitors, leveraging the structural and functional similarities between related proteins tennessee.edu. For example, AcrB, a component of the AcrAB-TolC system, is homologous to the MtrD transporter from N. gonorrhoeae microbiologyresearch.orgunica.it. Computational studies, including molecular docking and MD simulations, have been used to investigate the structural determinants of substrate interaction with such transporters and to understand the mechanisms of inhibition of RND efflux pumps microbiologyresearch.orgnih.govunica.itplos.org. These models help in deciphering how inhibitors like this compound disrupt the complex's function, thereby contributing to the broader understanding of bacterial resistance mechanisms.

Broader Research Implications and Future Directions for Slupp 417 Research

Contribution to Overcoming Mechanisms of Bacterial Resistance

SLUPP-417, also identified as compound 17o in scientific literature, is a novel small molecule adjuvant developed to address the escalating challenge of antibiotic resistance in Gram-negative bacteria. vulcanchem.comresearchgate.netnih.govnih.gov A primary mechanism of resistance in these pathogens involves efflux pumps, which actively expel antibiotics from the bacterial cell, thereby preventing the drugs from reaching effective intracellular concentrations. vulcanchem.comresearchgate.netnih.govnih.govnih.gov this compound functions as an efflux pump inhibitor by specifically interacting with AcrA, a crucial membrane fusion protein component of the AcrAB-TolC efflux pump system in Escherichia coli. vulcanchem.comresearchgate.netnih.govnih.gov

By targeting AcrA, this compound disrupts the assembly or function of the entire AcrAB-TolC complex, effectively inhibiting the efflux mechanism. vulcanchem.com This inhibition facilitates the accumulation of antibiotics within the bacterial cell, thereby reinvigorating the efficacy of existing antimicrobial agents that have become less effective due to efflux-mediated resistance. vulcanchem.comresearchgate.netnih.govnih.govosti.gov Research findings indicate that this compound exhibits improved efflux inhibition compared to its precursor compound, NSC 60339. vulcanchem.comresearchgate.netnih.govnih.govosti.gov A critical aspect of its mechanism of action is its ability to penetrate the outer membrane of Gram-negative bacteria, a formidable barrier that often limits the effectiveness of many antibiotics. vulcanchem.comresearchgate.netnih.govnih.govosti.gov

Potentiation of Antibiotics by this compound in E. coli vulcanchem.comresearchgate.netnih.govnih.govosti.govnih.govresearchgate.netnih.gov

Efflux Pump TargetBacterial SpeciesPotentiated Antibiotics
AcrAB-TolCEscherichia coliNovobiocin (B609625), Erythromycin (B1671065)

This ability to restore the activity of established antibiotics, particularly against multidrug-resistant (MDR) strains, positions this compound as a promising approach in the broader context of combating antimicrobial resistance. vulcanchem.comnih.gov

Potential as a Research Tool for Probing Efflux Pump Biology

The specific mechanism of action of this compound, particularly its interaction with the membrane fusion protein AcrA, offers significant potential for its use as a research tool to probe efflux pump biology. vulcanchem.comresearchgate.netnih.govnih.gov Understanding how this compound disrupts the assembly or function of the AcrAB-TolC complex can provide deeper insights into the intricate structural and functional dynamics of tripartite efflux systems. vulcanchem.comnih.govacs.org

Its development involved extensive structure-activity relationship (SAR) studies, which inherently contribute to elucidating how specific chemical moieties influence efflux pump inhibition. vulcanchem.comresearchgate.netnih.govnih.govosti.gov Furthermore, the application of computational studies, such as molecular docking and molecular dynamics (MD) simulations, during the optimization of this compound and its analogs, highlights its utility in in silico investigations of efflux pump mechanisms. researchgate.netnih.gov Researchers can leverage this compound to:

Investigate the precise binding site(s) on AcrA and the conformational changes induced upon inhibitor binding.

Elucidate the allosteric regulation within the AcrAB-TolC complex when AcrA function is compromised.

Develop and validate in vitro and in vivo assays for screening new EPIs by using this compound as a reference compound for AcrAB-TolC inhibition.

Study the impact of outer membrane penetration on efflux pump inhibition in Gram-negative bacteria.

The ability of this compound to increase the intracellular concentration of antibiotics provides a quantifiable metric for studying efflux activity, making it a valuable probe for mechanistic studies of bacterial drug transport. vulcanchem.comnih.gov

Future Synthetic Challenges and Advanced Derivatization Strategies

The successful development of this compound from the initial hit compound NSC 60339 through systematic structure-activity relationship (SAR) studies underscores the importance of advanced derivatization strategies in EPI discovery. vulcanchem.comresearchgate.netnih.govnih.govosti.gov Future synthetic challenges for this compound and its scaffold will likely focus on:

Enhancing Potency and Spectrum: Developing derivatives with even greater inhibitory activity against AcrAB-TolC and potentially other RND-type efflux pumps across a broader range of Gram-negative pathogens beyond E. coli.

Optimizing Pharmacokinetic Properties: While not directly related to safety/adverse effects, improving properties like bioavailability, metabolic stability, and tissue distribution are crucial for eventual therapeutic application.

Minimizing Resistance Development: Designing analogs that are less prone to inducing resistance mechanisms in bacteria, such as mutations in the efflux pump components.

Novel Target Engagement: Exploring if the this compound scaffold can be modified to target other critical components of the efflux pump machinery or other resistance mechanisms.

Advanced derivatization strategies will increasingly rely on a combination of:

Rational Design: Utilizing detailed structural information of efflux pumps and inhibitor binding sites, often derived from crystallography and cryo-electron microscopy, to guide precise chemical modifications.

Computational Chemistry: Employing molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the efficacy and properties of new analogs before synthesis. researchgate.netnih.gov

Combinatorial Chemistry and High-Throughput Screening: Generating diverse libraries of this compound derivatives and rapidly screening them for desired inhibitory profiles.

Fragment-Based Drug Discovery (FBDD): Identifying smaller molecular fragments that bind to key regions of the efflux pump and then growing or linking these fragments to create novel, potent inhibitors.

These strategies aim to overcome the inherent complexities of bacterial cell envelopes and efflux pump dynamics to yield more effective and robust EPIs.

Remaining Questions and Avenues for Deeper Mechanistic Elucidation

Despite the significant progress made with this compound, several fundamental questions remain, pointing to key avenues for deeper mechanistic elucidation:

Precise Binding Mode and Conformational Changes: While this compound is known to interact with AcrA, the exact atomic-level details of its binding site and the subsequent conformational changes it induces in AcrA, and consequently the entire AcrAB-TolC complex, require further high-resolution structural studies (e.g., cryo-EM of the inhibited complex). vulcanchem.comnih.govacs.org

Impact on Efflux Pump Assembly and Disassembly: A deeper understanding is needed regarding how this compound specifically interferes with the dynamic processes of efflux pump assembly and disassembly within the bacterial cell envelope. nih.govacs.org

Broader Spectrum of Activity: While effective in E. coli, further research is needed to determine the efficacy and mechanism of this compound against AcrAB-TolC or analogous RND pumps in other clinically relevant Gram-negative pathogens, such as Pseudomonas aeruginosa or Klebsiella pneumoniae.

Resistance to EPIs: Investigating the potential for bacteria to develop resistance mechanisms specifically against efflux pump inhibitors like this compound, and identifying strategies to mitigate such resistance.

Synergistic Interactions Beyond Novobiocin and Erythromycin: Exploring the full spectrum of antibiotics with which this compound can synergize, and understanding the molecular basis for these synergistic effects.

Physiological Role of AcrA Inhibition: Beyond antibiotic efflux, understanding if AcrA inhibition by this compound impacts other physiological processes mediated by the AcrAB-TolC system, such as virulence factor secretion or biofilm formation. nih.govmicrobiologyresearch.org

Addressing these questions will require a multidisciplinary approach, combining advanced structural biology, biophysical techniques, live-cell imaging, and comprehensive genetic and biochemical analyses.

Design Principles for Next-Generation Efflux Pump Inhibitors Based on this compound Scaffold

The success of this compound as an efflux pump inhibitor provides valuable design principles for the development of next-generation EPIs. Key principles derived from the this compound scaffold and its mechanism include:

Targeting Membrane Fusion Proteins (MFPs) like AcrA: Unlike many EPIs that target the transporter component (e.g., AcrB), this compound's efficacy stems from its interaction with AcrA. vulcanchem.comnih.gov This highlights MFPs as a viable and potentially less explored target class for EPI development, offering a distinct advantage in overcoming resistance.

Outer Membrane Permeation: The ability of this compound to successfully traverse the Gram-negative outer membrane is a critical property to emulate. vulcanchem.comresearchgate.netnih.govnih.govosti.gov Future designs should prioritize physicochemical properties that facilitate this permeation, potentially through optimizing lipophilicity, charge, and molecular size.

Structure-Activity Relationship (SAR) Optimization: The iterative SAR studies that led to this compound from NSC 60339 demonstrate the power of systematic chemical modifications to enhance inhibitory activity and desirable properties. vulcanchem.comresearchgate.netnih.govnih.govosti.gov Future designs will continue to leverage SAR to fine-tune interactions with the target.

Scaffold Diversity and Modularity: The this compound scaffold (C21H23N3O) provides a robust starting point for derivatization. vulcanchem.com Rational design can explore modifications to different parts of the molecule to optimize binding affinity, specificity, and pharmacokinetic profiles, while maintaining the core inhibitory mechanism.

Computational-Aided Design: Integrating computational tools such as molecular docking, molecular dynamics simulations, and machine learning algorithms will be crucial for the rational design of novel EPIs based on the this compound scaffold. These tools can predict binding modes, assess conformational stability, and screen virtual libraries of compounds, accelerating the discovery process. researchgate.netnih.gov

Focus on Potentiation: The primary utility of EPIs is often as adjuvants to existing antibiotics. nih.govmdpi.com Therefore, design principles should prioritize compounds that effectively potentiate the activity of a range of clinically relevant antibiotics, rather than solely focusing on intrinsic antibacterial activity.

By incorporating these design principles, researchers can aim to develop next-generation EPIs that are more potent, have a broader spectrum of activity, and possess improved pharmacological properties, ultimately contributing to more effective strategies against multidrug-resistant bacterial infections.

Q & A

How to formulate a focused research question for studying SLUPP-417’s biochemical properties?

A robust research question should be specific, complex, and grounded in literature gaps. Start by conducting a systematic review of existing studies to identify unresolved issues, such as conflicting reports on this compound’s stability or bioactivity. Narrow the scope to a testable hypothesis, e.g., “How does pH variation affect this compound’s enzymatic inhibition efficacy?” Ensure the question avoids simplicity and requires in-depth analysis (e.g., spectroscopic or kinetic studies) .

Q. What are key considerations in designing experiments for this compound’s characterization?

Prioritize reproducibility and variable control. For physicochemical characterization, define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., solubility, crystallinity). Include negative controls (e.g., solvent-only trials) and validate instruments (e.g., HPLC calibration). Document protocols rigorously to enable replication, aligning with guidelines for experimental transparency .

Q. How to structure a research paper on this compound to meet academic standards?

Follow the IMRaD (Introduction, Methods, Results, Discussion) framework:

  • Introduction : Contextualize this compound’s significance, citing prior work on analogous compounds. Highlight gaps your study addresses.
  • Methods : Detail synthesis protocols, analytical techniques (e.g., NMR, mass spectrometry), and statistical tools. Avoid duplicating data in tables/text .
  • Results : Present processed data (e.g., dose-response curves) without interpretation.
  • Discussion : Link findings to the research question, address limitations, and propose future work .

Advanced Research Questions

Q. How to address contradictions in experimental data when analyzing this compound’s properties?

Apply systematic error analysis and replication. For instance, if spectroscopic data conflicts with computational models, re-examine assumptions (e.g., solvent effects on this compound’s conformation). Use statistical tests (e.g., ANOVA) to assess variability and confirm reproducibility. Cross-validate findings with alternative methods (e.g., X-ray crystallography vs. molecular docking) .

Q. What strategies ensure methodological rigor in this compound’s synthesis and analysis?

  • Pre-registration : Register protocols in repositories like Open Science Framework to reduce bias.
  • Blinding : Use double-blinded assays for bioactivity studies to minimize observer bias.
  • Peer validation : Share raw data and code for independent verification .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., Hill equation) to quantify efficacy (EC₅₀) and potency. Address outliers via Grubbs’ test or robust regression. For multi-variable experiments (e.g., combinatorial drug effects), apply factorial ANOVA or machine learning (e.g., random forests) to identify interactions .

Q. How to optimize experimental protocols for this compound under resource constraints?

  • Pilot studies : Test critical variables (e.g., reaction time, catalyst loading) in small-scale trials.
  • Alternative methods : Replace expensive techniques (e.g., cryo-EM) with accessible analogs (e.g., TEM).
  • Sensitivity analysis : Rank variables by impact to prioritize resource allocation .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomic, proteomic, and metabolomic datasets using network analysis tools (e.g., Cytoscape). Validate hypotheses with CRISPR knockouts or siRNA silencing. Ensure data compatibility by normalizing scales and applying dimensionality reduction (e.g., PCA) .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in interpreting this compound’s bioactivity data, and how to avoid them?

  • Confounding variables : Control for batch-to-batch synthesis variability or cell line contamination.
  • Overinterpretation : Avoid claiming therapeutic potential without in vivo validation.
  • Selective reporting : Disclose all data, including negative results, to prevent bias .

Q. How to conduct a comprehensive literature review for this compound-related studies?

Use databases (PubMed, SciFinder) with Boolean operators (e.g., “this compound AND pharmacokinetics”). Screen abstracts for relevance, then extract data into a matrix (e.g., compound properties, assay conditions). Identify gaps using tools like PRISMA for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.